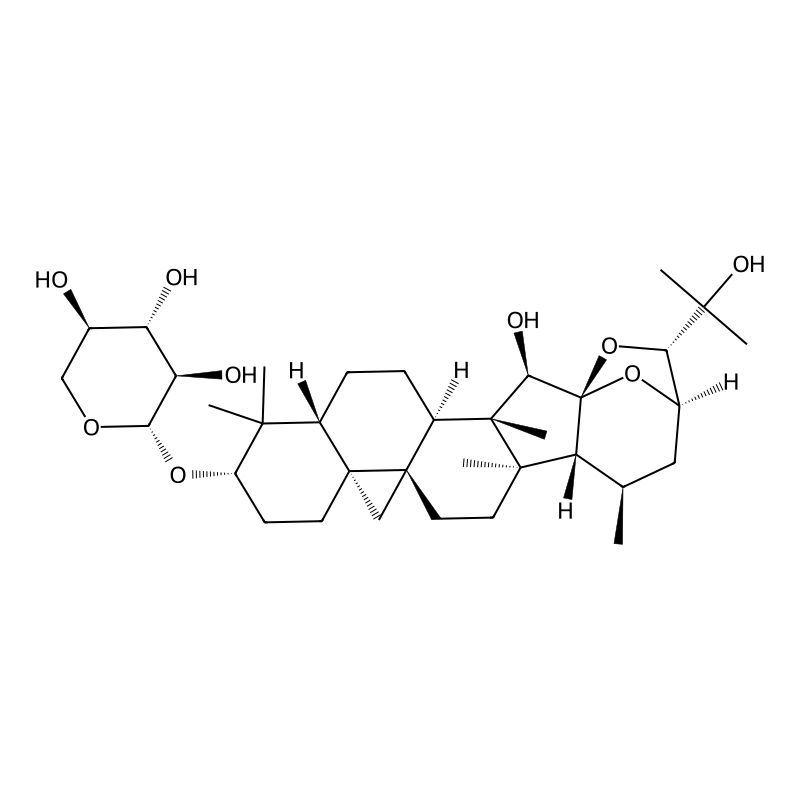Cimigenoside

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Cimigenoside is a natural compound found in various plants, including the Chinese herb Radix Stephaniae Tetrandrae (Stephania tetrandra) []. This compound has garnered increasing interest in scientific research due to its diverse potential therapeutic effects. Here's a closer look at its applications in research:
Neuroprotective effects:
Cimigenoside has been investigated for its potential to protect nerve cells from damage []. Studies suggest it may exert these effects through various mechanisms, including:
- Inhibiting the formation of amyloid beta plaques: These plaques are a hallmark feature of Alzheimer's disease, and cimigenoside may help prevent their formation by modulating specific enzymes [].
- Reducing oxidative stress: Cimigenoside exhibits antioxidant properties, potentially mitigating cellular damage caused by free radicals in the brain.
- Promoting neurogenesis: Studies suggest cimigenoside may promote the growth and differentiation of new nerve cells [].
Anti-inflammatory properties:
Cimigenoside has shown promise in reducing inflammation, a key factor in various diseases. Research suggests it may achieve this by:
- Suppressing the activity of pro-inflammatory mediators: These molecules contribute to the inflammatory response, and cimigenoside may inhibit their production [].
- Modulating the immune system: Cimigenoside may regulate the activity of immune cells involved in inflammatory processes [].
Antitumor potential:
Cimigenoside is being explored for its potential role in cancer treatment. Studies indicate it may possess antitumor properties by:
- Inducing cell death in cancer cells: Cimigenoside may trigger apoptosis, a form of programmed cell death, in cancer cells.
- Inhibiting angiogenesis: This process involves the formation of new blood vessels, essential for tumor growth, and cimigenoside may hinder this process.
Other potential applications:
Cimigenoside is being investigated for its potential benefits in various other conditions, including:
- Liver diseases: Studies suggest cimigenoside may protect liver cells from damage and promote their regeneration.
- Cardiovascular diseases: Research indicates cimigenoside may exhibit cardioprotective effects by reducing oxidative stress and inflammation.
Cimigenoside is a bioactive compound derived from Cimicifugae Rhizoma, a traditional medicinal herb. It is recognized as a derivative of cimigenol and is characterized by its molecular formula and a molecular weight of 596.83 g/mol. The compound has garnered attention for its potential therapeutic properties, particularly in the context of cancer and inflammation .
Cimigenoside exhibits significant biological activities, including:
- Anti-cancer Effects: It has been shown to inhibit the growth of human breast cancer cells both in vitro and in vivo by blocking the Notch signaling pathway .
- Anti-inflammatory Properties: Studies demonstrate that Cimigenoside can reduce inflammation in models of airway inflammation, indicating its potential for treating inflammatory diseases .
- Immunomodulatory Effects: The compound has been noted for its ability to modulate immune responses, contributing to its therapeutic potential in various conditions .
The synthesis of Cimigenoside typically involves extraction from natural sources, particularly from the roots of Cimicifuga species. While detailed synthetic routes are not extensively documented in literature, isolation techniques such as solvent extraction and chromatographic methods are commonly employed to obtain pure Cimigenoside from plant materials .
Cimigenoside is primarily explored for its applications in:
- Pharmaceutical Development: Due to its anti-cancer and anti-inflammatory properties, it is being investigated as a potential therapeutic agent for various malignancies and inflammatory disorders .
- Cosmetic Products: Its skin-beneficial properties may also make it suitable for inclusion in skincare formulations aimed at reducing inflammation and promoting skin health .
Cimigenoside interacts with various enzymes and proteins within biochemical pathways. Notably, it has been identified as a γ-secretase inhibitor, impacting the Notch signaling pathway critical for cell differentiation and proliferation. This interaction underscores its potential as a therapeutic agent against cancers that rely on aberrant Notch signaling . Moreover, studies suggest that Cimigenoside may enhance the efficacy of other compounds when used in combination therapies, particularly against inflammatory conditions .
Several compounds share structural or functional similarities with Cimigenoside. Here are some notable examples:
| Compound | Source | Key Activity | Unique Features |
|---|---|---|---|
| Ginsenoside Rb1 | Ginseng | Anti-inflammatory, anti-cancer | Known for neuroprotective effects |
| Ginsenoside Rd | Ginseng | Anti-cancer | Exhibits cardioprotective properties |
| Oleanolic Acid | Various plants | Anti-inflammatory, hepatoprotective | Broad-spectrum activity across multiple pathways |
| Resveratrol | Grapes | Antioxidant, anti-cancer | Strong antioxidant properties |
Cimigenoside stands out due to its specific mechanism of action as a γ-secretase inhibitor, which is less common among similar compounds. Its unique profile makes it a candidate for targeted therapies against specific cancers.








